molecular formula C12H12O3 B100369 Allyl 3-phenyloxirane-2-carboxylate CAS No. 15817-15-9

Allyl 3-phenyloxirane-2-carboxylate

Cat. No. B100369
CAS RN: 15817-15-9
M. Wt: 204.22 g/mol
InChI Key: GOGSOMHYWHWPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 3-phenyloxirane-2-carboxylate, also known as APOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This molecule is a derivative of oxirane, which is a cyclic ether with a three-membered ring. APOC is a versatile molecule that has been used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of Allyl 3-phenyloxirane-2-carboxylate involves its ability to act as a nucleophile in various chemical reactions. Allyl 3-phenyloxirane-2-carboxylate can undergo ring-opening reactions with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. This property of Allyl 3-phenyloxirane-2-carboxylate makes it a valuable building block in organic synthesis.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Allyl 3-phenyloxirane-2-carboxylate. However, some studies have shown that Allyl 3-phenyloxirane-2-carboxylate has potential anti-inflammatory and anti-cancer properties. Allyl 3-phenyloxirane-2-carboxylate has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro. Allyl 3-phenyloxirane-2-carboxylate has also been shown to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent.

Advantages And Limitations For Lab Experiments

Allyl 3-phenyloxirane-2-carboxylate has several advantages for use in lab experiments. It is a stable and easily accessible compound that can be synthesized in large quantities. Allyl 3-phenyloxirane-2-carboxylate is also a versatile molecule that can be used in various chemical reactions. However, one limitation of Allyl 3-phenyloxirane-2-carboxylate is its low solubility in water, which can make it challenging to use in aqueous reactions.

Future Directions

There are several future directions for the research on Allyl 3-phenyloxirane-2-carboxylate. One potential area of research is the development of new synthetic methodologies using Allyl 3-phenyloxirane-2-carboxylate as a building block. Another area of research is the investigation of the anti-inflammatory and anti-cancer properties of Allyl 3-phenyloxirane-2-carboxylate in vivo. Additionally, the potential use of Allyl 3-phenyloxirane-2-carboxylate in drug delivery systems and as a catalyst in organic reactions is an area of interest for future research.
Conclusion:
In conclusion, Allyl 3-phenyloxirane-2-carboxylate is a versatile molecule with potential applications in various fields of scientific research. Its ability to act as a nucleophile in various chemical reactions makes it a valuable building block in organic synthesis. Allyl 3-phenyloxirane-2-carboxylate has potential anti-inflammatory and anti-cancer properties, indicating its potential as a therapeutic agent. Further research on Allyl 3-phenyloxirane-2-carboxylate is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of Allyl 3-phenyloxirane-2-carboxylate involves the reaction between allyl alcohol and 3-phenylglycidic acid. This reaction is catalyzed by a strong acid, such as sulfuric acid, and proceeds through an esterification reaction. The resulting product is Allyl 3-phenyloxirane-2-carboxylate, which is a clear liquid with a boiling point of 128-129°C.

Scientific Research Applications

Allyl 3-phenyloxirane-2-carboxylate has been widely used in various fields of scientific research. It has been used as a building block in the synthesis of various organic compounds, such as chiral epoxides and α,β-unsaturated ketones. Allyl 3-phenyloxirane-2-carboxylate has also been used as a reagent in the synthesis of natural products, such as terpenoids and alkaloids.

properties

CAS RN

15817-15-9

Product Name

Allyl 3-phenyloxirane-2-carboxylate

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

prop-2-enyl 3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C12H12O3/c1-2-8-14-12(13)11-10(15-11)9-6-4-3-5-7-9/h2-7,10-11H,1,8H2

InChI Key

GOGSOMHYWHWPJL-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1C(O1)C2=CC=CC=C2

Canonical SMILES

C=CCOC(=O)C1C(O1)C2=CC=CC=C2

Other CAS RN

15817-15-9

Origin of Product

United States

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